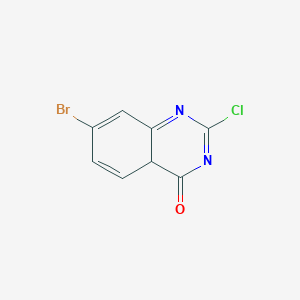
7-bromo-2-chloro-4aH-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-chloro-4aH-quinazolin-4-one: is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2-chloro-4aH-quinazolin-4-one typically involves the reaction of 2-amino-5-bromobenzamide with 2-chlorobenzoyl chloride under basic conditions. The reaction proceeds through an intramolecular cyclization to form the quinazolinone core. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of quinazolinone derivatives with substituted functional groups.
Scientific Research Applications
Chemistry: 7-bromo-2-chloro-4aH-quinazolin-4-one is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure allows for the creation of novel molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development .
Medicine: The compound is being investigated for its anticancer properties. Studies have shown that derivatives of quinazolinones can exhibit significant antitumor activity, making them potential candidates for cancer therapy .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 7-bromo-2-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
- 7-bromo-6-chloro-4-quinazolinone
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Comparison: Compared to its similar compounds, 7-bromo-2-chloro-4aH-quinazolin-4-one is unique due to its specific substitution pattern. The presence of both bromine and chlorine atoms in the quinazolinone core can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, potentially leading to different therapeutic effects .
Properties
Molecular Formula |
C8H4BrClN2O |
|---|---|
Molecular Weight |
259.49 g/mol |
IUPAC Name |
7-bromo-2-chloro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3,5H |
InChI Key |
YBADEQKFDYQCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=NC(=O)C21)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















